Ursodeoxycholic-2,2,4,4-D4 acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tracing Bile Acid Synthesis and Metabolism

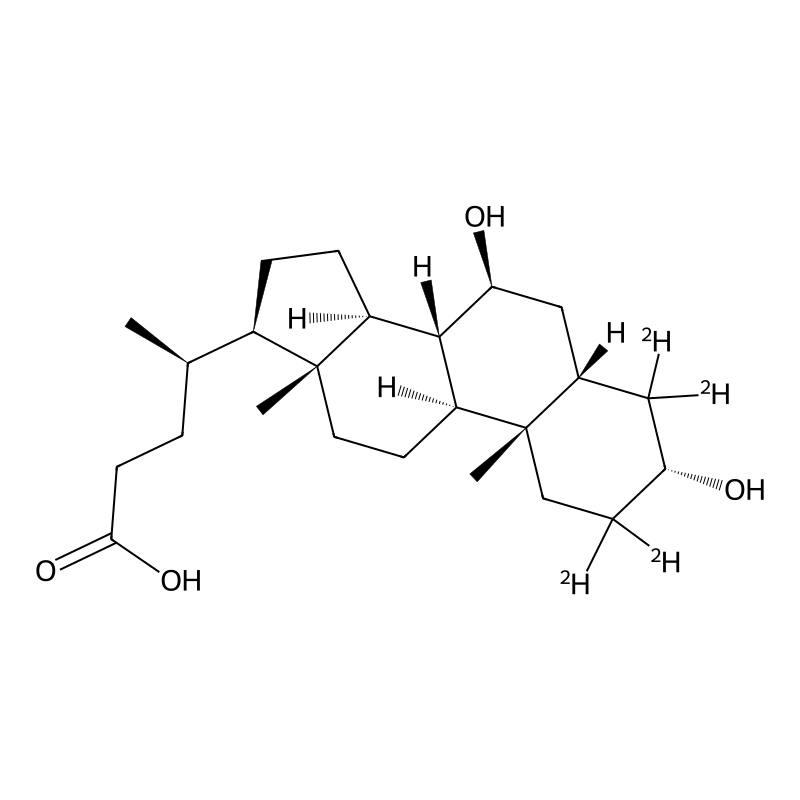

UDCA-D4 is an isotopically labeled version of Ursodeoxycholic Acid (UDCA), a naturally occurring bile acid. The four hydrogen atoms at positions 2, 2, 4, and 4 of UDCA are replaced with deuterium (a stable isotope of hydrogen). This isotopic substitution allows researchers to distinguish UDCA-D4 from endogenous UDCA in the body.

Source

Ursodeoxycholic-2,2,4,4-D4 acid is a deuterated form of ursodeoxycholic acid, a secondary bile acid that is produced from the metabolism of primary bile acids by intestinal bacteria. Ursodeoxycholic acid, also known as ursodiol, is primarily synthesized in the liver and has been isolated from bear bile. Its structure includes a hydroxyl group at the 7-position and is characterized by its unique stereochemistry, which differentiates it from other bile acids like chenodeoxycholic acid. This compound plays significant roles in cholesterol metabolism and has therapeutic applications in treating liver diseases and gallstones.

UDCA-d4 does not have a distinct mechanism of action compared to UDCA. Both molecules function similarly in the body. UDCA's primary role is in the emulsification and absorption of dietary fats. It also exerts a protective effect on liver cells and helps dissolve cholesterol gallstones []. The mechanism by which UDCA dissolves gallstones is not fully understood, but it likely involves its ability to change the composition of bile, making it less prone to cholesterol precipitation []. UDCA-d4 serves as a tracer molecule for studying these mechanisms within a research setting.

- Dehydroxylation: Ursodeoxycholic acid can be synthesized from cholic acid through a series of reactions including dehydroxylation at the C12 position and epimerization at the 7-OH group. The Wolff–Kishner reduction is commonly employed to remove carbonyl groups during this process .

- Enzymatic Reactions: Enzymatic transformations can selectively hydrolyze and epimerize hydroxyl functions, enhancing the yield and specificity of ursodeoxycholic acid production .

Ursodeoxycholic acid exhibits multiple biological activities that contribute to its therapeutic effects:

- Choleretic Effects: It enhances bile flow and reduces cholesterol absorption in the intestine, thereby aiding in the dissolution of cholesterol gallstones .

- Immunomodulation: Ursodeoxycholic acid has been shown to suppress immune responses, potentially offering benefits in autoimmune liver diseases such as primary biliary cholangitis .

- Anti-inflammatory Properties: It exerts protective effects on gastrointestinal epithelial cells and regulates cytokine responses, contributing to its chemopreventive potential against colon cancer .

Ursodeoxycholic acid has several medical applications:

- Gallstone Dissolution: It is used clinically to dissolve cholesterol gallstones in patients who prefer non-surgical options .

- Liver Disease Treatment: Ursodeoxycholic acid is effective in treating cholestatic liver diseases, improving liver function and bile flow .

- Chemopreventive Agent: Its potential role in preventing colon cancer through anti-inflammatory mechanisms makes it a subject of ongoing research .

Studies have shown that ursodeoxycholic acid interacts with various biological pathways:

- Cholesterol Metabolism: It inhibits intestinal cholesterol absorption and alters bile composition, which may affect lipid profiles in patients with liver disease .

- Cellular Mechanisms: Ursodeoxycholic acid modulates intracellular calcium levels and upregulates transport proteins involved in biliary secretion, indicating its multifaceted role in hepatic function .

Ursodeoxycholic acid shares structural similarities with several other bile acids. Here are notable comparisons:

| Compound Name | Structure Differences | Unique Properties |

|---|---|---|

| Chenodeoxycholic Acid | Different stereochemistry at C7 | More potent but less well-tolerated in humans |

| Deoxycholic Acid | Lacks hydroxyl group at C7 | Known for hepatotoxic effects |

| Cholic Acid | More hydroxyl groups | Precursor for both ursodeoxycholic and chenodeoxycholic acids |

Ursodeoxycholic acid stands out due to its unique immunomodulatory effects and lower toxicity compared to other bile acids. Its ability to enhance bile flow while reducing cholesterol absorption distinguishes it within this class of compounds.